An In-depth Technical Guide to 4-Aminocyclohexanecarbonitrile Hydrochloride
An In-depth Technical Guide to 4-Aminocyclohexanecarbonitrile Hydrochloride
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Introduction: Unveiling a Versatile Synthetic Building Block
4-Aminocyclohexanecarbonitrile hydrochloride is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing both a reactive nitrile group and a primary amine on a cyclohexane scaffold, this molecule serves as a versatile intermediate in the synthesis of a wide array of more complex chemical entities. Its hydrochloride salt form enhances stability and improves handling characteristics, making it a practical choice for laboratory and industrial applications.
This guide provides a comprehensive overview of 4-Aminocyclohexanecarbonitrile hydrochloride, delving into its chemical and physical properties, stereoisomeric forms, synthesis, and key applications, with a particular focus on its role in drug discovery and development.
Part 1: Fundamental Properties and Stereochemistry
A thorough understanding of the physicochemical properties of 4-Aminocyclohexanecarbonitrile hydrochloride is paramount for its effective use. These properties dictate the conditions required for its storage, handling, and application in chemical reactions.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃ClN₂ | [1][2] |
| Molecular Weight | 160.64 g/mol | [1][2] |
| CAS Number | 1303968-08-2 | [2][3] |
| Appearance | Typically a white to off-white solid | |
| Storage | Inert atmosphere, room temperature | [1] |
Note: Physical properties such as melting point and solubility can vary depending on the isomeric form and purity.
The Critical Role of Stereochemistry: Cis vs. Trans Isomers
The cyclohexane ring in 4-Aminocyclohexanecarbonitrile hydrochloride is not planar, adopting a chair conformation. This gives rise to two key stereoisomers: cis and trans. In the cis isomer, the amino and nitrile groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has profound implications for the molecule's three-dimensional shape, and consequently, its biological activity and utility in stereospecific syntheses.
The distinct spatial arrangement of functional groups in the cis and trans isomers can lead to different binding affinities with biological targets, such as enzymes and receptors. Therefore, the separation and selective synthesis of these isomers are often crucial in drug development.[4][5]
Part 2: Synthesis and Characterization
The synthesis of 4-Aminocyclohexanecarbonitrile hydrochloride typically involves multi-step processes. One common approach is a variation of the Strecker synthesis, a well-established method for producing α-aminonitriles.[6]
Generalized Synthesis Workflow
A plausible synthetic route often starts from a protected 4-aminocyclohexanone. The protection of the amine group is a critical step to prevent unwanted side reactions. The subsequent reaction with a cyanide source, followed by deprotection and salt formation with hydrochloric acid, yields the desired product.
Caption: Generalized synthetic workflow for 4-Aminocyclohexanecarbonitrile hydrochloride.
Characterization Techniques
Confirmation of the structure and purity of the synthesized 4-Aminocyclohexanecarbonitrile hydrochloride is essential. Standard analytical techniques employed for this purpose include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework and confirm the presence of the different functional groups.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and separate the cis and trans isomers.
Part 3: Applications in Research and Drug Development
The unique bifunctional nature of 4-Aminocyclohexanecarbonitrile hydrochloride makes it a valuable building block in medicinal chemistry and organic synthesis.[7]
Role as a Pharmaceutical Intermediate
Aminonitriles are recognized as important intermediates in the synthesis of various biologically active compounds.[8] 4-Aminocyclohexanecarbonitrile hydrochloride serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, the amino group can be acylated or alkylated, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up a vast chemical space for the generation of novel drug candidates.
The Nitrile Group: More Than Just an Intermediate
The nitrile group itself is not merely a synthetic handle; it can play a crucial role in the pharmacological activity of a drug molecule.[9][10] It is a versatile functional group that can act as a hydrogen bond acceptor and a bioisostere for other groups like carbonyls.[10] In some cases, the nitrile group can reversibly interact with the active site of enzymes, leading to potent and selective inhibition. Several approved drugs and clinical candidates contain a nitrile moiety, highlighting its importance in drug design.[9][10]
Potential Therapeutic Areas
While specific therapeutic claims for 4-Aminocyclohexanecarbonitrile hydrochloride itself are not prevalent in the literature, its derivatives have been explored in various contexts. For example, related aminocyclohexane structures have been investigated for their analgesic properties.[11] The aminonitrile functionality is also a key feature in inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes.[10]
Caption: Synthetic utility and potential applications of 4-Aminocyclohexanecarbonitrile HCl.
Part 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Aminocyclohexanecarbonitrile hydrochloride.
Hazard Identification
Based on available safety data for similar compounds, 4-Aminocyclohexanecarbonitrile hydrochloride may cause skin and serious eye irritation.[12] It may also be harmful if swallowed and could cause respiratory irritation.[2]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.
Always consult the material safety data sheet (MSDS) for the most detailed and up-to-date safety information before handling this compound.[12][13][14]
Conclusion
4-Aminocyclohexanecarbonitrile hydrochloride is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery. Its bifunctional nature, coupled with the important stereochemical considerations of its cis and trans isomers, provides a rich platform for the design and synthesis of novel molecules with diverse biological activities. A thorough understanding of its properties, synthesis, and safe handling is crucial for harnessing its full potential in research and development.
References
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- da Silva, W. M. B., et al. (2022). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
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Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Retrieved from [Link]
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ChemBK. (2024). 4-Amino-cyclohexanone HCl. Retrieved from [Link]
- (2009).
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PubChem. (n.d.). 4-Aminocyclohexanone Hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. Retrieved from [Link]
- Gless, R. D., & Rapoport, H. (1987). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 30(6), 1047–1057.
- Google Patents. (n.d.). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
- Al-Zaydi, K. M. (2009).
- Google Patents. (n.d.). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
- Larroque, M., et al. (2012). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing.
- Popa, G., et al. (2022).
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